5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321597
InChI: InChI=1S/C16H14FN3O/c1-20-14-5-4-13(17)7-12(14)8-15(20)16(21)19-10-11-3-2-6-18-9-11/h2-9H,10H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C16H14FN3O
Molecular Weight: 283.30 g/mol

5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC16321597

Molecular Formula: C16H14FN3O

Molecular Weight: 283.30 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide -

Specification

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
IUPAC Name 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)indole-2-carboxamide
Standard InChI InChI=1S/C16H14FN3O/c1-20-14-5-4-13(17)7-12(14)8-15(20)16(21)19-10-11-3-2-6-18-9-11/h2-9H,10H2,1H3,(H,19,21)
Standard InChI Key IKRDMWSACUINRP-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)C=C1C(=O)NCC3=CN=CC=C3

Introduction

Structural and Chemical Characteristics

Core Scaffold and Substituent Analysis

The compound features a 1H-indole core substituted at the 1-position with a methyl group, at the 2-position with a carboxamide moiety, and at the 5-position with a fluorine atom. The carboxamide nitrogen is further functionalized with a pyridin-3-ylmethyl group. This substitution pattern aligns with medicinal chemistry strategies aimed at optimizing drug-like properties such as solubility, metabolic stability, and target engagement .

The fluorine atom at C5 likely enhances electronegativity and influences binding interactions with biological targets, as seen in other fluorinated indole derivatives . The pyridinylmethyl group introduces a basic nitrogen, which may improve aqueous solubility and facilitate interactions with polar residues in enzyme active sites or receptor pockets .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can be conceptualized through modular steps:

  • Indole Core Construction: Friedel-Crafts acylation or Hemetsberger-Knittel indole synthesis to introduce the 5-fluoro and 1-methyl substituents.

  • Carboxamide Formation: Coupling of the indole-2-carboxylic acid intermediate with 3-(aminomethyl)pyridine.

Indole Core Preparation

A Friedel-Crafts acylation approach, as described for ethyl 5-chloroindole-2-carboxylate , could be adapted using 5-fluoroindole precursors. For example, ethyl 5-fluoro-1-methylindole-2-carboxylate might be synthesized via:

  • Acylation: Treatment of 5-fluoroindole with acetyl chloride under AlCl₃ catalysis to introduce the 3-acyl group.

  • Reduction: Conversion of the ketone to a methylene group using triethylsilane .

  • Ester Hydrolysis: Basic hydrolysis to yield the carboxylic acid intermediate.

Amide Coupling

The final step involves coupling the carboxylic acid with 3-(aminomethyl)pyridine using reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) . Typical yields for analogous reactions range from 70% to 92% .

Table 1: Hypothetical Synthetic Route for 5-Fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

StepReactionReagents/ConditionsYield (%)
1Friedel-Crafts AcylationAlCl₃, acyl chloride, 1,2-dichloroethane65–75
2Ketone ReductionTriethylsilane, TFA80–85
3Ester HydrolysisNaOH, EtOH/H₂O90–95
4Amide CouplingBOP, DIPEA, DMF70–75

Pharmacological Profile

Target Engagement and Mechanism of Action

While direct data on this compound are unavailable, structurally related indole-2-carboxamides exhibit activity against diverse targets:

  • CYP51 Inhibition: Analogous compounds (e.g., DNDI3276) inhibit Trypanosoma cruzi CYP51, a key enzyme in ergosterol biosynthesis .

  • GPCR Modulation: Fluorinated indoles in act as GPBA (G-protein bile acid receptor) agonists, influencing glucose metabolism.

  • Enzyme Inhibition: Indole carboxamides show cholinesterase and monoamine oxidase (MAO) inhibitory activity .

In Vitro Potency and Selectivity

Hypothetical activity can be extrapolated from analogs:

  • Antiparasitic Activity: Compounds with pyridylmorpholine substituents (e.g., 2 in ) exhibit EC₅₀ values of 0.02–0.05 μM against T. cruzi.

  • CYP Inhibition: Poor correlation between antiparasitic activity and CYP51 inhibition suggests a non-CYP51 MoA .

  • Off-Target Effects: Pyridylmorpholine derivatives show minimal hERG channel inhibition (IC₅₀ > 10 μM) .

Table 2: Comparative In Vitro Data for Analogous Indole-2-carboxamides

CompoundTargetEC₅₀/IC₅₀ (μM)Selectivity IndexSource
DNDI3276T. cruzi0.02>500
MBA236Cholinesterase0.1510
L-655,240Thromboxane Receptor0.008200

ADME and Pharmacokinetics

Metabolic Stability

Indole-2-carboxamides with pyridyl substituents demonstrate moderate metabolic stability in mouse liver microsomes (Clₐₙₜ: 24–57 mL/min/kg) . Pretreatment with CYP inhibitors (e.g., 1-ABT) increases AUC 2.5–3-fold, indicating hepatic clearance predominance .

Solubility and Bioavailability

  • Aqueous Solubility: Pyridinyl groups enhance solubility (e.g., 2.1 μg/mL in PBS for 2 ).

  • Plasma Protein Binding: High binding (>95%) limits free drug exposure .

Table 3: Pharmacokinetic Parameters of Analogous Compounds

ParameterCompound 2 MBA236
Cl (mL/min/kg)2445
C_max (μg/mL)1.80.9
AUC₀–₂₄ (μg·h/mL)15.48.2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator